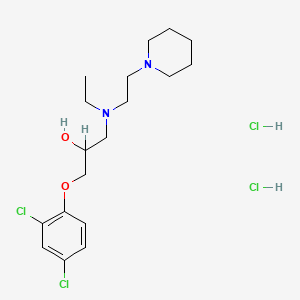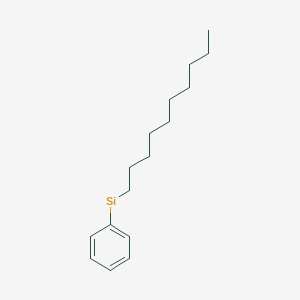
CID 10060596
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxymonosulfuric acid . It is also referred to as Caro’s acid . This compound is a powerful oxidizing agent and is widely used in various industrial and laboratory applications due to its strong oxidative properties .
準備方法
Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:
H2O2+H2SO4→H2SO5+H2O
This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .
Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .
化学反応の分析
Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .
科学的研究の応用
Peroxymonosulfuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and processes.
Biology: It is employed in the disinfection and sterilization of biological materials and equipment.
Medicine: It is used in the preparation of certain pharmaceuticals and in the sterilization of medical instruments.
Industry: It is used in the bleaching of textiles, paper, and pulp, as well as in the treatment of wastewater.
作用機序
The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .
類似化合物との比較
Peroxydisulfuric acid (H2S2O8): Another strong oxidizing agent, but with different structural and reactivity properties.
Hydrogen peroxide (H2O2): A less potent oxidizing agent but widely used due to its stability and ease of handling.
Potassium monopersulfate (KHSO5): A salt of peroxymonosulfuric acid, used in similar applications but with different handling and stability characteristics.
Uniqueness: Peroxymonosulfuric acid is unique due to its extremely high oxidative potential, making it one of the most powerful oxidizing agents available. Its ability to generate reactive oxygen species upon decomposition sets it apart from other oxidizing agents .
特性
分子式 |
C16H26Si |
|---|---|
分子量 |
246.46 g/mol |
InChI |
InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChIキー |
LQHXVBKTPKTZRN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[Si]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
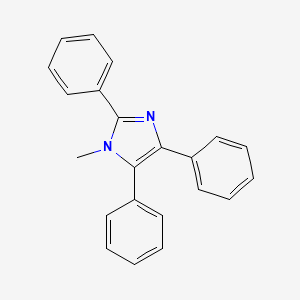
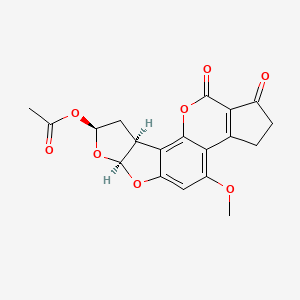
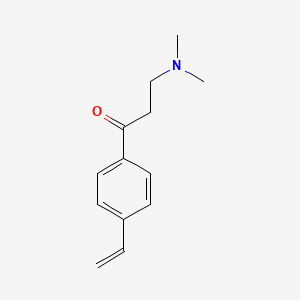

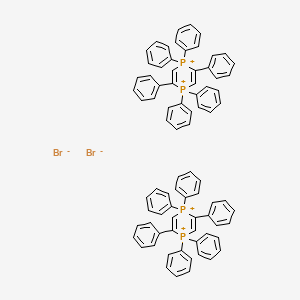
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

